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Compound of Interest |

(4-Chlorophenyl)
Compound Name:
(diphenyl)methanol
CAS No.: 6922-89-0
\ J

Executive Summary

Product: (4-Chlorophenyl)(diphenyl)methanol (CAS: 119-56-2) Application: Chiral building
block, antihistamine intermediate (e.g., Cetirizine derivatives). Diagnostic Goal: Validation of
Grignard addition success (Carbonyl

Hydroxyl conversion) and confirmation of para-chlorine substitution.

Experimental Protocol: Sample Preparation &
Acquisition

Authoritative Note: Proper sample preparation is critical for resolving the fingerprint region
(600-1500 cm~1) where the C-Cl and aromatic substitution patterns reside.

Method A: Attenuated Total Reflectance (ATR) (Recommended)
o Workflow: Solid-state analysis.

o Step 1: Place ~5 mg of crystalline solid on the Diamond/ZnSe crystal.
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o Step 2: Apply high pressure using the anvil to ensure intimate contact (critical for minimizing
air gaps that cause baseline noise).

e Step 3: Acquire 16—32 scans at 4 cm~1 resolution.

» Advantage: Rapid, non-destructive, no KBr moisture interference.

Method B: KBr Pellet (Alternative for weak signals)

o Workflow: Grind 1-2 mg sample with 100 mg dry KBr. Press into a translucent pellet.

o Caveat: KBr is hygroscopic; a broad water band at ~3400 cm~* may obscure the O-H stretch
of the product. Vacuum drying the KBr is mandatory.

Spectral Landscape: The "Performance" Profile

The FTIR spectrum of (4-Chlorophenyl)(diphenyl)methanol is defined by the loss of carbonyl
character and the emergence of hydroxyl and C-CI functionalities.

Table 1: Diagnostic Absorption Bands
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Functional
Group

Wavenumber
(cm™)

Intensity

Vibrational
Mode

Diagnostic
Significance

Hydroxyl (O-H)

3200-3550

Broad/Med

O-H Stretch

Primary
Indicator.
Confirms
successful
nucleophilic
addition to the
ketone.
Broadness
indicates H-

bonding.

Aromatic C-H

3030-3080

Weak

C-H Stretch (sp?)

Differentiates
from aliphatic
contaminants
(which appear
<3000 cm™1).

Aromatic Ring

1580-1600

Medium

C=C Ring
Stretch

Characteristic
"breathing"
modes of the
three phenyl

rings.

Tertiary Alcohol

1150-1170

Strong

C-O Stretch

Confirms the
tertiary nature of
the alcohol

center.

Aryl Chloride

1085-1100

Strong

C-ClI Stretch

Specificity
Marker.
Distinguishes
this compound
from
unsubstituted
Triphenylmethan

ol.
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Indicates the two
_ 690—710 & 730—- _
Monosubstituted 770 Strong C-H OOP Bend unsubstituted
phenyl rings.

Fingerprint
Marker. Specific
] to the 4-
Para-substituted 810-840 Strong C-H OOP Bend ]
chlorophenyl ring
(2 adjacent H

atoms).

Note on C-ClI Stretch: The Aryl-Cl stretch often couples with ring vibrations, appearing as a
strong band in the 1000-1100 cm ~ region. It is a key differentiator from non-halogenated

analogs.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target product against its Precursor (to determine
reaction completion) and its Structural Analog (to determine chemical identity).

Comparison A: Target vs. Precursor (4-Chlorobenzophenone)

Goal: Did the reaction work?
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Feature

(4-Chlorophenyl)

(diphenyl)methanol

(Product)

4-
Chlorobenzopheno Analytical Logic

ne (Precursor)

Region 1 (3200-3600)

Broad Band Present
(O-H)

Appearance of O-H
Absent confirms nucleophilic

attack.

Region 2 (1650-1670)

Absent

Disappearance of the
Strong, Sharp Band ketone C=0 stretch is
(C=0) the primary metric for

reaction completion.

Region 3 (Fingerprint)

C-O stretch (~1160

cm™1)

Confirmation of
No C-O stretch ]
alcohol formation.

Comparison B: Target vs. Analog (Triphenylmethanol)

Goal: Is the Chlorine atom present?

Feature

(4-Chlorophenyl)
(diphenyl)methanol

Triphenylmethanol . .
Analytical Logic
(Analog)

C-CI Stretch

Present (~1090 cm™1)

The analog lacks the

C-Cl bond, resulting in
Absent .

a cleaner region

around 1090 cm™1.

OOP Bending

Mixed Pattern:
690/750 (Mono) + 820
(Para)

The presence of the

~820 cm~* band

confirms the para-
Mono Pattern Only:
690 & 750 cm™t

substituted ring.
Triphenylmethanol
only shows
monosubstituted

bands.

Visualizations
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Figure 1. Characterization Logic Tree
Caption: Decision logic for validating (4-Chlorophenyl)(diphenyl)methanol identity via FTIR.
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Figure 2: Experimental Workflow

Caption: Step-by-step protocol for synthesis monitoring and final characterization.

Grignard Synthesis Acid Quench Isolation Sample Prep FTIR Acquisition Data Analysis
(THF, Reflux) (Hs0™") (Extraction/Drying) (ATR or KBr) (4000-400 cm~?1) (Peak Picking)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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